3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester
Overview
Description
3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the thiophene ring, and a monoethyl ester group attached to the 2,5-dicarboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester typically involves the following steps:
Oxidation of Thiophene: The starting material, thiophene, undergoes an oxidation reaction to form 3,4-dimethyl-thiophene-2,5-dicarboxylic acid.
Esterification: The resulting dicarboxylic acid is then esterified with ethanol under acidic conditions to yield the monoethyl ester derivative.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Oxidation: Using industrial oxidizing agents to convert thiophene to the desired dicarboxylic acid.
Continuous Esterification: Employing continuous flow reactors to efficiently esterify the dicarboxylic acid with ethanol.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based pharmaceuticals.
Industry: Utilized in the production of conductive polymers and organic electronic materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester: Known for its use in organic synthesis and polymer production.
3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester: Utilized in the preparation of electrochromic conducting polymers.
Uniqueness: 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized thiophene derivatives and functional materials .
Properties
IUPAC Name |
5-ethoxycarbonyl-3,4-dimethylthiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-4-14-10(13)8-6(3)5(2)7(15-8)9(11)12/h4H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDHTAMTIISWJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C(=O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94785-51-0 | |
Record name | 5-(ethoxycarbonyl)-3,4-dimethylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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